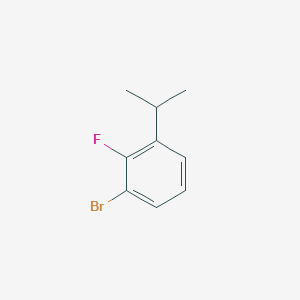

1-Bromo-2-fluoro-3-isopropylbenzene

Description

Contextualization within Modern Organic Synthesis and Chemical Research

Halogenated organic compounds, particularly aryl halides, are pivotal intermediates in modern organic synthesis. ncert.nic.in Their utility stems from the reactivity of the carbon-halogen bond, which allows for the introduction of a wide array of functional groups through various coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings) and nucleophilic aromatic substitutions. These reactions are foundational for constructing the complex molecular architectures required for pharmaceuticals, agrochemicals, and advanced materials. vaia.com

The synthesis of substituted benzenes often involves multi-step pathways. For instance, the introduction of an isopropyl group onto a benzene (B151609) ring can be achieved via Friedel-Crafts alkylation, a classic method in organic synthesis. vaia.comgoogle.com Similarly, halogenation reactions are standard procedures for introducing bromine or chlorine, often using a Lewis acid catalyst. vaia.com The synthesis of fluorinated arenes can be more complex, sometimes requiring specialized methods like the Schiemann reaction, which involves the thermal decomposition of a diazonium hexafluorophosphate (B91526) salt. orgsyn.org The presence of multiple, distinct substituents on a single aromatic ring, as seen in 1-Bromo-2-fluoro-3-isopropylbenzene, makes it a valuable substrate for creating highly functionalized and sterically complex target molecules.

Significance of Vicinal Halogen and Alkyl Substituents in Aromatic Systems

The arrangement of substituents on an aromatic ring profoundly influences its chemical behavior. In this compound, the substituents are in a vicinal arrangement, meaning they are on adjacent carbon atoms. ncert.nic.indrishtiias.com This specific 1,2,3-trisubstitution pattern creates a unique electronic and steric environment on the benzene ring.

The electronic effects of the substituents are a combination of induction and resonance. Halogens like bromine and fluorine are electronegative and exert a strong electron-withdrawing inductive effect, which generally deactivates the ring towards electrophilic aromatic substitution. ncert.nic.in Conversely, the isopropyl group is an alkyl substituent that donates electron density through an inductive effect, thereby activating the ring. quora.com The interplay of these opposing electronic influences, combined with the potential for resonance effects from the halogens, results in a nuanced reactivity profile.

Furthermore, the steric bulk of the isopropyl group is significant. quora.com It can hinder access to the ortho positions (in this case, the 4- and 6-positions), potentially directing incoming reagents to the less sterically crowded positions on the ring. This steric hindrance is a critical factor in controlling the regioselectivity of subsequent chemical transformations.

Overview of Research Trends Pertaining to Polyhalogenated and Alkylated Aromatics

Current research involving polyhalogenated and alkylated aromatic compounds is diverse. A major focus is on the development of highly selective synthetic methodologies. The synthesis of specific isomers of poly-substituted arenes can be challenging, as many reactions yield mixtures that are difficult to separate due to similar physical properties, such as boiling points. google.com Therefore, chemists are actively exploring new catalysts and reaction conditions to achieve high regioselectivity and yield for desired isomers.

Another significant area of research is the study of the environmental and toxicological impact of polyhalogenated aromatic hydrocarbons (PHAHs) and alkylated polycyclic aromatic hydrocarbons (PAHs). nih.govmdpi.commdpi.com Many of these compounds are classified as persistent organic pollutants (POPs) due to their resistance to degradation. mdpi.com Research investigates their metabolic pathways, mechanisms of toxicity, and potential for bioaccumulation. mdpi.commdpi.comnih.gov Understanding how the number, type, and position of halogen and alkyl substituents affect a molecule's environmental fate and biological activity is crucial for risk assessment and the design of safer, more sustainable chemical products.

Structure

3D Structure

Properties

Molecular Formula |

C9H10BrF |

|---|---|

Molecular Weight |

217.08 g/mol |

IUPAC Name |

1-bromo-2-fluoro-3-propan-2-ylbenzene |

InChI |

InChI=1S/C9H10BrF/c1-6(2)7-4-3-5-8(10)9(7)11/h3-6H,1-2H3 |

InChI Key |

QWVLPFJLHJNSKK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=C(C(=CC=C1)Br)F |

Origin of Product |

United States |

Chemical Reactivity, Reaction Mechanisms, and Transformations of 1 Bromo 2 Fluoro 3 Isopropylbenzene

Reactivity Patterns of Aromatic Halogens (Bromine and Fluorine) in the Presence of an Isopropyl Group

The chemical behavior of 1-Bromo-2-fluoro-3-isopropylbenzene is largely dictated by the electronic and steric influences of its three substituents on the aromatic ring. The bromine and fluorine atoms, with their differing electronegativity and leaving group abilities, along with the electron-donating isopropyl group, create a unique reactivity landscape.

Pathways for Nucleophilic Aromatic Substitution on Activated Sites

Fluorine, due to its high electronegativity, exerts a strong electron-withdrawing inductive effect (-I effect). This effect powerfully stabilizes the negative charge in the Meisenheimer complex, thereby lowering the activation energy of the initial nucleophilic attack. stackexchange.com Consequently, aryl fluorides are generally more reactive in SNAr reactions than their bromo counterparts, even though fluoride (B91410) is a poorer leaving group than bromide in other substitution reactions like SN2. stackexchange.comwyzant.com The restoration of aromaticity in the subsequent fast step, the elimination of the halide, compensates for the strength of the C-F bond. masterorganicchemistry.com

In the case of this compound, the fluorine at the C-2 position strongly activates the ring towards nucleophilic attack. While the electron-donating isopropyl group at C-3 generally deactivates the ring for nucleophilic attack, the activating effect of the halogens, especially fluorine, is dominant. A nucleophile will preferentially attack the positions ortho and para to the strongly activating fluorine atom. Therefore, nucleophilic substitution is most likely to occur at the C-1 (bromo) or C-3 (isopropyl) positions, leading to the displacement of either the bromide ion or, less likely, a more complex rearrangement involving the isopropyl group. The displacement of the bromide at the C-1 position is a plausible pathway, facilitated by the activation provided by the adjacent fluorine.

Table 1: General Reactivity Order in Nucleophilic Aromatic Substitution (SNAr)

| Halogen | Reactivity in SNAr | Rationale |

|---|---|---|

| F | Highest | Strong inductive effect stabilizes the Meisenheimer complex, accelerating the rate-determining nucleophilic attack. stackexchange.comnih.gov |

| Cl | Intermediate | Moderate inductive effect and leaving group ability. |

| Br | Intermediate | Weaker inductive effect compared to fluorine; better leaving group but this is not the rate-determining step. wyzant.com |

Electrophilic Substitution and Regioselectivity on the Poly-Substituted Aromatic Ring

Electrophilic aromatic substitution (EAS) on this compound is directed by the combined influence of the three substituents. The regiochemical outcome is determined by which available position on the ring (C-4, C-5, or C-6) is most activated towards attack by an electrophile. The directing effects of the individual substituents are key to predicting this outcome.

Isopropyl Group (-CH(CH₃)₂): An alkyl group that is an activating, ortho, para-director due to its electron-donating inductive effect. wikipedia.orgopenstax.org

Fluoro Group (-F): A weakly deactivating, ortho, para-director. Its deactivating nature comes from its strong inductive electron withdrawal, but its resonance electron donation directs incoming electrophiles to the ortho and para positions. wikipedia.orgopenstax.org

Bromo Group (-Br): A deactivating, ortho, para-director, similar in effect to the fluoro group but with weaker resonance donation. wikipedia.orgopenstax.org

In cases of multiple substituents, activating groups typically exert a stronger directing influence than deactivating groups. youtube.com The isopropyl group at C-3 directs incoming electrophiles to the C-1 (ortho), C-5 (ortho), and C-5 (para) positions. The C-1 position is already substituted. The fluoro group at C-2 directs to the C-4 (ortho) and C-6 (para) positions. The bromo group at C-1 directs to the C-3 (ortho), C-5 (ortho), and C-5 (para) positions, with C-3 being substituted.

Considering these directing effects, the C-5 position is strongly favored as it is ortho to the activating isopropyl group and para to the bromo group. The C-4 and C-6 positions are primarily activated by the fluoro group. The steric hindrance from the bulky isopropyl group at C-3 might slightly disfavor substitution at the adjacent C-4 position. Therefore, electrophilic substitution is most likely to occur at the C-5 position, followed by the C-6 position.

Table 2: Directing Effects of Substituents in this compound

| Substituent | Position | Type | Directing Effect |

|---|---|---|---|

| -Br | C-1 | Deactivating | ortho, para |

| -F | C-2 | Weakly Deactivating | ortho, para |

Reactions Involving the Isopropyl Side Chain

The isopropyl group attached to the aromatic ring possesses a reactive benzylic position—the carbon atom directly bonded to the benzene (B151609) ring. This position is susceptible to a variety of transformations. libretexts.org

Benzylic Functionalization and Derivatization Strategies

The benzylic hydrogen on the isopropyl group is significantly weaker than other aliphatic C-H bonds because its homolytic cleavage leads to a resonance-stabilized tertiary benzylic radical. libretexts.org This enhanced reactivity allows for selective functionalization at this site.

A primary example is benzylic bromination, often carried out using N-bromosuccinimide (NBS) in the presence of light (hν) or a radical initiator. masterorganicchemistry.com This reaction, known as the Wohl-Ziegler reaction, selectively replaces the benzylic hydrogen with a bromine atom. masterorganicchemistry.comresearchgate.net In the case of this compound, this would yield 1-Bromo-2-fluoro-3-(2-bromopropan-2-yl)benzene. The formation of the stable tertiary benzylic radical makes this process particularly efficient for isopropyl-substituted benzenes. chemedx.org The resulting benzylic bromide is a valuable synthetic intermediate, readily undergoing nucleophilic substitution reactions (both SN1 and SN2) to introduce a wide range of functional groups. libretexts.orgkhanacademy.org

Oxidation and Reduction Processes on the Isopropyl Group

The benzylic position of the isopropyl group is also prone to oxidation. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), can oxidize alkyl side chains that have at least one benzylic hydrogen. youtube.com For many alkylbenzenes, this results in the formation of a carboxylic acid. masterorganicchemistry.com For instance, the oxidation of isopropylbenzene (cumene) itself is a cornerstone of the industrial cumene (B47948) process, where it is oxidized by air to cumene hydroperoxide, which then rearranges in the presence of acid to yield phenol (B47542) and acetone. quora.comvedantu.com This highlights the susceptibility of the tertiary benzylic C-H bond to oxidation. For this compound, controlled oxidation could potentially lead to the formation of a ketone at the benzylic position, while more vigorous oxidation would likely cleave the isopropyl group to form a carboxylic acid at C-3, assuming the other ring substituents are stable to the conditions.

Reduction of the isopropyl group itself is not a common transformation. However, the aromatic ring can be reduced to a cyclohexane (B81311) ring under catalytic hydrogenation at high pressure and temperature, though this is a harsh process that may also affect the halogen substituents through hydrogenolysis.

Chemoselectivity in Cross-Coupling Reactions with Multiple Halogen Substituents

The presence of two different halogen atoms, bromine and fluorine, on the aromatic ring of this compound allows for chemoselective transformations, particularly in palladium-catalyzed cross-coupling reactions. The reactivity of aryl halides in these reactions is highly dependent on the identity of the halogen.

In reactions such as the Suzuki-Miyaura coupling, the general order of reactivity for the carbon-halogen bond cleavage during the oxidative addition step is C-I > C-Br > C-Cl >> C-F. nih.govrsc.org The C-F bond is significantly less reactive and generally requires specialized, harsh conditions or highly active catalyst systems to participate in cross-coupling. researchgate.net

This substantial difference in reactivity can be exploited to achieve selective functionalization. The C-Br bond at the C-1 position can be selectively coupled with a boronic acid or its derivative under standard Suzuki-Miyaura conditions, leaving the C-F bond at the C-2 position intact. nih.govnih.gov This provides a powerful tool for the stepwise elaboration of the molecule, allowing for the introduction of an aryl, vinyl, or alkyl group at the C-1 position while preserving the fluorine atom for potential subsequent transformations.

Table 3: General Reactivity of Aryl Halides in Suzuki-Miyaura Cross-Coupling

| Aryl Halide (Ar-X) | Relative Reactivity | Typical Reaction Conditions |

|---|---|---|

| Ar-I | Very High | Mild conditions, various Pd catalysts. |

| Ar-Br | High | Mild to moderate conditions, most standard Pd catalysts are effective. researchgate.net |

| Ar-Cl | Moderate | Requires more active catalyst systems (e.g., with bulky phosphine (B1218219) ligands). nih.gov |

This chemoselectivity is a cornerstone of modern organic synthesis, enabling the construction of complex, poly-functionalized aromatic compounds from readily available halogenated precursors.

Differential Reactivity of Aryl Bromides and Aryl Fluorides in Catalytic Cycles

In the realm of transition-metal-catalyzed cross-coupling reactions, the carbon-halogen bond strength is a critical determinant of reactivity. Generally, the C-Br bond is weaker than the C-F bond, leading to preferential oxidative addition at the C-Br site. This principle suggests that in a molecule like this compound, palladium or nickel catalysts would selectively activate the C-Br bond, leaving the C-F bond intact. This selective reactivity is a cornerstone of modern synthetic strategy, allowing for sequential functionalization.

However, the specific influence of the ortho-fluoro and meta-isopropyl groups on the kinetics and thermodynamics of this selective activation in this compound has not been documented. Research is needed to quantify the reaction rates and yields for various cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira) to confirm this predicted selectivity and to understand how the electronic and steric environment of the molecule impacts the catalytic cycle.

Steric and Electronic Effects on Coupling Efficiency and Product Distribution

The efficiency and outcome of cross-coupling reactions are profoundly influenced by both steric and electronic factors. In this compound, the bulky isopropyl group, situated meta to the bromine and ortho to the fluorine, is expected to exert significant steric hindrance. This could potentially impede the approach of the catalyst and the coupling partner to the C-Br bond, thereby reducing reaction rates.

Electronically, the fluorine atom is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I). This effect can influence the electron density of the aromatic ring and the polarization of the C-Br bond, which in turn affects the rate of oxidative addition. The interplay between the steric bulk of the isopropyl group and the electronic influence of the fluorine atom is a key area where specific research on this compound is required. Data from Hammett analysis or similar quantitative structure-activity relationship (QSAR) studies would be invaluable in dissecting these combined effects.

Photochemical and Radical Reaction Pathways of Halogenated Arenes

The photochemical behavior of halogenated arenes often involves the homolytic cleavage of the carbon-halogen bond upon absorption of UV light. The energy required for this cleavage depends on the bond dissociation energy. For this compound, it is anticipated that the C-Br bond would be more susceptible to photochemical cleavage than the stronger C-F bond. This would lead to the formation of a 2-fluoro-3-isopropylphenyl radical.

The subsequent fate of this radical would depend on the reaction conditions, including the solvent and the presence of radical traps. In the absence of such traps, dimerization or reactions with the solvent could occur. However, no studies have been published that detail the photolysis of this compound or characterize the resulting products.

Similarly, radical reactions initiated by chemical radical initiators would likely proceed via abstraction of the bromine atom. The stability and subsequent reactions of the resulting aryl radical are of interest, but remain unexplored for this specific molecule.

Mechanistic Investigations of Key Transformations: Experimental and Computational Insights

A deep understanding of the reaction mechanisms is fundamental to optimizing reaction conditions and predicting product outcomes. For this compound, this would involve a combination of experimental techniques and computational modeling.

Experimental approaches could include kinetic studies to determine reaction orders and activation parameters, as well as the use of isotopically labeled substrates to trace reaction pathways. The isolation and characterization of reaction intermediates, if possible, would provide direct evidence for the proposed mechanisms.

Computational chemistry, using methods such as Density Functional Theory (DFT), could be employed to model the potential energy surfaces of various reaction pathways. Such studies could provide valuable insights into the transition state geometries and energies for key steps like oxidative addition and reductive elimination, and could help to rationalize the observed regioselectivity and reactivity. To date, no such mechanistic investigations have been reported for this compound.

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the structural analysis of organic molecules in solution. Through the analysis of various NMR experiments, a complete picture of the atomic framework of 1-bromo-2-fluoro-3-isopropylbenzene can be constructed.

Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shift Analysis and Coupling Constants

Proton (¹H) NMR spectroscopy provides information about the chemical environment and connectivity of hydrogen atoms within the molecule. The aromatic region of the ¹H NMR spectrum is expected to display three distinct signals corresponding to the protons on the benzene (B151609) ring. The isopropyl group will give rise to a septet for the single methine proton and a doublet for the six equivalent methyl protons.

Carbon-13 (¹³C) NMR spectroscopy complements the ¹H NMR data by providing insights into the carbon skeleton. The spectrum will show nine distinct signals, six for the aromatic carbons and three for the isopropyl group carbons. The carbon atom directly bonded to the fluorine atom will exhibit a large one-bond carbon-fluorine coupling constant (¹JC-F), which is a key diagnostic feature.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Multiplicity & Coupling Constants (J, Hz) |

| H-4 | ~7.30 | - | ddd, JHH ≈ 8.0, 1.5 Hz; JHF ≈ 6.0 Hz |

| H-5 | ~7.05 | - | t, JHH ≈ 8.0 Hz |

| H-6 | ~7.15 | - | ddd, JHH ≈ 8.0, 1.5 Hz; JHF ≈ 1.0 Hz |

| CH (isopropyl) | ~3.30 | ~28 | sept, JHH ≈ 7.0 Hz |

| CH₃ (isopropyl) | ~1.25 | ~22 | d, JHH ≈ 7.0 Hz |

| C-1 (C-Br) | - | ~115 | d, JCF ≈ 4 Hz |

| C-2 (C-F) | - | ~160 | d, JCF ≈ 250 Hz |

| C-3 (C-isopropyl) | - | ~140 | d, JCF ≈ 15 Hz |

| C-4 | - | ~128 | d, JCF ≈ 3 Hz |

| C-5 | - | ~125 | s |

| C-6 | - | ~129 | d, JCF ≈ 2 Hz |

Note: The chemical shift and coupling constant values are predicted and may vary depending on the solvent and spectrometer frequency.

Fluorine-19 (¹⁹F) NMR Spectroscopy for Fluorine Environment Characterization and Halogen-Fluorine Coupling

Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive technique for characterizing fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance due to the presence of a single fluorine atom. The chemical shift of this signal is indicative of its electronic environment, influenced by the adjacent bromine and isopropyl groups. Furthermore, this signal will appear as a multiplet due to coupling with the neighboring aromatic protons (H-4 and H-6), providing further structural confirmation.

Two-Dimensional NMR Techniques (COSY, NOESY, HMQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the NMR signals and establishing the complete connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY correlations will be observed between the adjacent aromatic protons (H-4, H-5, and H-6) and between the methine and methyl protons of the isopropyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space. A key NOE would be expected between the isopropyl methine proton and the aromatic proton at the H-4 position, confirming the ortho relationship of the isopropyl group to this proton.

HMQC/HSQC (Heteronuclear Multiple Quantum/Single Quantum Coherence): These experiments correlate protons to their directly attached carbons, allowing for the definitive assignment of each protonated carbon in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment is crucial for connecting the molecular fragments. Key HMBC correlations would include those from the isopropyl methine proton to the aromatic carbons C-2, C-3, and C-4, and from the aromatic protons to their neighboring carbons, solidifying the substitution pattern on the benzene ring.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) provides vital information about the molecular weight and elemental formula of a compound, as well as its structural features through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecular ion, which in turn allows for the unambiguous determination of the molecular formula. The presence of bromine, with its two nearly equally abundant isotopes (⁷⁹Br and ⁸¹Br), will result in a characteristic M and M+2 isotopic pattern in the mass spectrum, providing a clear signature for a bromine-containing compound.

Table 2: HRMS Data for this compound

| Ion | Calculated Exact Mass | Observed Mass | Elemental Composition |

| [M]⁺ (for ⁷⁹Br) | 218.0028 | To be determined | C₉H₁₀⁷⁹BrF |

| [M]⁺ (for ⁸¹Br) | 219.9998 | To be determined | C₉H₁₀⁸¹BrF |

Fragmentation Pattern Analysis for Structural Confirmation

The mass spectrum of this compound will exhibit a series of fragment ions that are characteristic of its structure. The analysis of these fragments provides further corroboration of the molecular assembly.

Table 3: Predicted Major Fragmentation Ions for this compound

| m/z (relative intensity) | Proposed Fragment Structure | Neutral Loss |

| 218/220 | [C₉H₁₀BrF]⁺ | - |

| 203/205 | [C₈H₇BrF]⁺ | CH₃ |

| 139 | [C₉H₁₀F]⁺ | Br |

| 124 | [C₈H₇F]⁺ | Br, CH₃ |

| 96 | [C₆H₄F]⁺ | Br, C₃H₆ |

The most prominent fragmentation pathways would likely involve the loss of a methyl radical (CH₃) from the isopropyl group to form a stable benzylic cation, and the cleavage of the carbon-bromine bond. The observation of these specific fragment ions in the mass spectrum provides strong evidence for the assigned structure of this compound.

Vibrational Spectroscopy (Infrared (IR) and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for identifying functional groups and elucidating the conformational preferences of this compound. These methods probe the discrete vibrational energy levels of the molecule, providing a unique spectral fingerprint.

Characteristic Vibrational Modes of Halogenated and Alkylated Aromatics

The IR and Raman spectra of this compound are characterized by a series of distinct bands that correspond to the vibrations of its constituent parts: the trisubstituted benzene ring, the isopropyl group, the carbon-fluorine bond, and the carbon-bromine bond.

Aromatic Ring Vibrations: The benzene ring gives rise to several characteristic vibrations. C-H stretching vibrations of the aromatic protons typically appear in the region of 3100-3000 cm⁻¹. libretexts.org In-ring C-C stretching vibrations produce a set of bands, often of variable intensity, between 1620 cm⁻¹ and 1400 cm⁻¹. For substituted benzenes, key ring modes are found near 1600, 1585, 1500, and 1450 cm⁻¹. libretexts.org

Isopropyl Group Vibrations: The isopropyl substituent exhibits its own set of characteristic vibrations. The C-H stretching modes of the methyl (CH₃) and methine (CH) groups are expected in the 2975-2870 cm⁻¹ range. Asymmetric and symmetric bending vibrations of the methyl groups typically occur around 1465 cm⁻¹ and 1385 cm⁻¹, respectively. The symmetric CH₃ bending is often a doublet for the isopropyl group.

Carbon-Halogen Vibrations: The vibrations involving the halogen substituents are highly mass-sensitive and occur at lower frequencies. The C-F stretching vibration is expected to produce a strong band in the IR spectrum, typically in the 1250-1020 cm⁻¹ range. spectroscopyonline.com The C-Br stretching vibration is found at a much lower wavenumber, generally between 680 and 515 cm⁻¹, due to the higher mass of the bromine atom. spectroscopyonline.com

Out-of-Plane Bending (Wagging) Modes: The out-of-plane C-H bending vibrations, or "wags," are particularly useful for determining the substitution pattern on the benzene ring. spectroscopyonline.com These strong absorptions appear in the 900-675 cm⁻¹ region. libretexts.org For a 1,2,3-trisubstituted pattern, characteristic bands are expected in this region, the precise positions of which are influenced by the nature of all three substituents. Overtone and combination bands, often referred to as "benzene fingers," may appear in the 2000-1650 cm⁻¹ region, providing further confirmation of the substitution pattern. spectroscopyonline.com

A summary of the expected characteristic vibrational frequencies for this compound is presented in the table below.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

| C-H Stretching | Aromatic Ring | 3100 - 3000 |

| C-H Stretching (asymmetric/symmetric) | Isopropyl Group (CH₃, CH) | 2975 - 2870 |

| C=C Stretching | Aromatic Ring | 1620 - 1400 |

| C-H Bending (asymmetric) | Isopropyl Group (CH₃) | ~1465 |

| C-H Bending (symmetric) | Isopropyl Group (CH₃) | ~1385 |

| C-F Stretching | Aryl-Fluoride | 1250 - 1020 |

| C-H Out-of-Plane Bending | Aromatic Ring | 900 - 675 |

| C-Br Stretching | Aryl-Bromide | 680 - 515 |

Conformational Preferences as Probed by Vibrational Signatures

Vibrational spectroscopy is also instrumental in determining the stable conformations of flexible molecules. For this compound, the primary source of conformational isomerism is the rotation of the isopropyl group around the C(aryl)-C(isopropyl) bond.

Studies on the parent compound, isopropylbenzene (cumene), using IR and Raman spectroscopy have shown that it predominantly exists in a planar conformation where the methine C-H bond lies in the plane of the benzene ring. nih.govresearchgate.netsigmaaldrich.com This arrangement is favored as it minimizes steric hindrance between the methyl groups and the aromatic ring. It is highly probable that this compound adopts a similar preferred conformation to minimize steric clashes between the bulky isopropyl group and the adjacent bromine and fluorine atoms.

The presence of different conformers can be detected by the appearance of new bands in the vibrational spectra, particularly at low temperatures. documentsdelivered.com Specific vibrational modes, often those involving the isopropyl group or the aromatic ring skeleton, will exhibit frequency shifts or splitting if multiple conformations are present in equilibrium. By comparing experimental spectra with theoretical calculations for different possible rotamers, the most stable conformation and the energy differences between conformers can be estimated. nih.gov

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state. This technique allows for the precise determination of molecular geometry and reveals the nature of intermolecular interactions that govern the crystal packing.

Crystal Structure Analysis and Molecular Geometry

While a specific crystal structure for this compound is not publicly available, its molecular geometry can be predicted based on analyses of related halogenated and alkylated benzene derivatives. nih.govresearchgate.net

A crystallographic analysis would determine precise bond lengths, bond angles, and torsion angles. The C(aryl)-Br bond length is expected to be approximately 1.90-1.91 Å, and the C(aryl)-F bond length would be significantly shorter. nih.gov The C-C bond lengths within the benzene ring would likely show minor deviations from the standard 1.39 Å of benzene, influenced by the electronic effects of the substituents.

Steric hindrance between the ortho-substituents (fluorine and isopropyl group) and the bromine atom at position 1 is expected to cause some distortion in the benzene ring's planarity and its bond angles. The endocyclic C-C-C angle at the carbon atom bearing the bulky isopropyl group may be slightly larger than the ideal 120° to accommodate it. Similarly, the exocyclic angles involving the substituents will adjust to minimize steric strain.

| Parameter | Expected Value / Range | Basis of Estimation |

| C(aryl)-Br Bond Length | 1.90 - 1.91 Å | Data from related bromoarene crystal structures. nih.gov |

| C(aryl)-F Bond Length | ~1.36 Å | Typical values for fluorobenzene (B45895) derivatives. |

| C(aryl)-C(isopropyl) Bond Length | ~1.52 Å | Standard sp²-sp³ carbon-carbon bond length. |

| C-C-C Angle at C(isopropyl) | >120° | Steric repulsion from adjacent substituents. nih.gov |

Intermolecular Interactions and Packing Arrangements in Crystalline Solids

Halogen Bonding: The bromine atom, and to a lesser extent the fluorine atom, can participate in halogen bonding. This is a noncovalent interaction where the electropositive region on the halogen atom (the σ-hole) is attracted to a Lewis base, such as another halogen atom on a neighboring molecule (e.g., Br···F or Br···Br interactions) or the π-electron cloud of an adjacent aromatic ring (Br···π interactions). nih.govmdpi.commdpi.com These interactions can be a significant driving force in the assembly of the crystal lattice. researchgate.net

Dipole-Dipole Interactions: The molecule is polar due to the electronegativity differences in the C-F and C-Br bonds. youtube.com These permanent dipoles would lead to dipole-dipole attractive forces between adjacent molecules, contributing to the stability of the crystal.

The interplay of these forces would result in a specific three-dimensional packing arrangement, likely one that maximizes density and stabilizes the crystal lattice through a network of favorable intermolecular contacts.

Chromatographic Methods for Purity Assessment and Separation of Isomers

Chromatographic techniques are essential for verifying the purity of this compound and for separating it from any isomers or impurities that may be present from its synthesis.

Gas Chromatography (GC) is a primary method for analyzing volatile and thermally stable compounds like halogenated aromatics. birchbiotech.comnih.gov A sample of this compound, when injected into a GC system, is vaporized and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the compound between the mobile gas phase and a stationary phase coated on the column walls. The time it takes for the compound to travel through the column is its retention time, which is a characteristic property under a given set of conditions (e.g., column type, temperature program, and carrier gas flow rate).

The purity of the sample is determined from the resulting chromatogram. birchbiotech.com In an ideal case, a pure sample will produce a single sharp peak. The presence of other peaks indicates impurities. The area under each peak is proportional to the concentration of that component, allowing for quantitative purity assessment, often expressed as a percentage of the total peak area. birchbiotech.comgcms.cz

Furthermore, GC is highly effective at separating structural isomers. youtube.com For example, isomers such as 1-Bromo-2-fluoro-4-isopropylbenzene or 2-Bromo-1-fluoro-4-isopropylbenzene would likely have different retention times due to subtle differences in their boiling points and interactions with the stationary phase, enabling their resolution and identification. For compounds that are less volatile or thermally sensitive, High-Performance Liquid Chromatography (HPLC) serves as a powerful alternative, often utilizing phenyl-based or other specialized stationary phases that can exploit π-π interactions for enhanced separation of aromatic isomers. researchgate.netwustl.edu

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Compounds

Gas Chromatography-Mass Spectrometry is an indispensable tool for the analysis of volatile and semi-volatile compounds like "this compound". This technique combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection provided by mass spectrometry.

In a typical GC-MS analysis, the sample is first vaporized and introduced into the gas chromatograph. An inert carrier gas, such as helium or nitrogen, transports the vaporized sample through a long, thin capillary column. The inner surface of this column is coated with a stationary phase. The separation of different components in the sample is achieved based on their differential partitioning between the mobile carrier gas and the stationary phase. Compounds with higher volatility and lower affinity for the stationary phase travel through the column faster, resulting in shorter retention times. For "this compound", a non-polar or mid-polar stationary phase column is generally suitable due to the compound's aromatic and halogenated nature.

Following separation in the GC column, the eluted molecules enter the mass spectrometer's ion source. Here, they are bombarded with high-energy electrons, leading to ionization and fragmentation. The resulting positively charged ions are then accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer, such as a quadrupole. The detector records the abundance of each ion at different m/z values, generating a mass spectrum that serves as a molecular fingerprint.

The mass spectrum of "this compound" would be expected to show a molecular ion peak corresponding to the mass of the entire molecule. Due to the presence of bromine, which has two stable isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, a characteristic isotopic pattern with two peaks of similar intensity separated by two m/z units (M+ and M+2) would be observed for the molecular ion and any bromine-containing fragments. The fragmentation pattern would likely involve the loss of the isopropyl group, bromine, or fluorine atoms, providing further structural confirmation.

Illustrative GC-MS Data for this compound

| Parameter | Expected Value/Observation |

| Retention Time | Dependent on the specific GC column and temperature program, but expected to elute after benzene and other more volatile related compounds. |

| Molecular Ion (M+) | Expected at m/z corresponding to the molecular weight of C₉H₁₀BrF, showing a characteristic M+ and M+2 isotopic pattern for bromine. |

| Key Fragment Ions | Predicted fragments resulting from the loss of an isopropyl group (-43 amu), a bromine atom (-79/81 amu), and a fluorine atom (-19 amu). |

| Library Match | The resulting spectrum can be compared against spectral libraries (e.g., NIST) for identification, though a match may not be present for such a specific compound. |

High-Performance Liquid Chromatography (HPLC) for Non-Volatile or Thermally Labile Analytes

While "this compound" is generally amenable to GC-MS analysis due to its volatility, High-Performance Liquid Chromatography (HPLC) offers a valuable alternative, particularly for its analysis in complex mixtures that may contain non-volatile components or if the compound itself exhibits thermal lability under GC conditions.

HPLC separates components of a mixture based on their interactions with a stationary phase packed in a column and a liquid mobile phase that is pumped through the column at high pressure. For a moderately polar compound like "this compound", reversed-phase HPLC is the most common and suitable mode.

In reversed-phase HPLC, the stationary phase is non-polar (e.g., silica (B1680970) modified with C18 alkyl chains), while the mobile phase is a polar solvent mixture, typically consisting of water or a buffer and an organic modifier like acetonitrile (B52724) or methanol. The separation mechanism is based on the hydrophobic interactions between the analyte and the stationary phase. More non-polar compounds will have a stronger affinity for the C18 stationary phase and will therefore be retained longer on the column, resulting in longer retention times. The polarity of the mobile phase can be adjusted by changing the ratio of the organic modifier to water to optimize the separation.

Detection in HPLC is commonly achieved using an ultraviolet-visible (UV-Vis) detector. Aromatic compounds like "this compound" absorb UV light due to the presence of the benzene ring. The wavelength of maximum absorbance (λmax) can be determined by a photodiode array (PDA) detector, which can also provide spectral information to aid in peak identification and purity assessment.

Illustrative HPLC Method Parameters for this compound

| Parameter | Typical Condition |

| Column | Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm particle size) |

| Mobile Phase | Isocratic or gradient elution with a mixture of acetonitrile and water. |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis at a wavelength corresponding to the compound's λmax (typically in the 254-270 nm range for substituted benzenes). |

| Retention Time | Dependent on the exact mobile phase composition; will increase with a higher water content in the mobile phase. |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic properties of molecules. For 1-bromo-2-fluoro-3-isopropylbenzene, DFT calculations can elucidate the complex interplay between the substituents and the aromatic ring.

Electronic Structure, Molecular Orbitals, and Frontier Orbital Analysis

The electronic structure of this compound is shaped by the opposing electronic effects of its substituents. The bromine and fluorine atoms are electronegative and act as inductive electron-withdrawing groups, while the isopropyl group is a weak electron-donating group through hyperconjugation.

Frontier Molecular Orbitals (FMOs) , the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. In pericyclic reactions, the interaction of the FMOs of the reactants is key to forming new bonds numberanalytics.com. The HOMO is associated with the ability to donate electrons, while the LUMO relates to the ability to accept electrons. For this compound, the HOMO is expected to be a π-orbital of the benzene (B151609) ring, with significant contributions from the isopropyl group, which elevates its energy. Conversely, the LUMO is anticipated to be a π*-antibonding orbital of the aromatic system, with its energy lowered by the electron-withdrawing bromo and fluoro substituents. The analysis of FMOs is a powerful tool for predicting and controlling chemical reactions numberanalytics.com.

The introduction of electron-donating or electron-withdrawing groups can tune the electronic structure and photophysical properties of conjugated molecules rsc.org. In the case of this compound, the combination of these groups leads to a nuanced electronic landscape.

Table 1: Predicted Frontier Orbital Energies for this compound and Related Compounds

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Benzene | -9.24 | 1.19 | 10.43 |

| Toluene | -8.82 | 1.15 | 9.97 |

| Fluorobenzene (B45895) | -9.20 | 0.98 | 10.18 |

| Bromobenzene | -9.04 | 0.77 | 9.81 |

| This compound (Estimated) | -8.95 | 0.65 | 9.60 |

Note: The values for this compound are estimations based on the additive effects of the substituents.

Electrostatic Potential Surface and Charge Distribution on the Aromatic Ring

The molecular electrostatic potential (ESP) surface is a valuable tool for visualizing the charge distribution and predicting non-covalent interactions. For substituted benzenes, the ESP is primarily influenced by the through-space effects of the substituents rather than by polarization of the π-system nih.govnih.gov.

The directing effects of multiple substituents on a benzene ring are generally additive. In electrophilic aromatic substitution, the position of the incoming group is determined by the combined influence of the existing substituents libretexts.orgopenstax.orglibretexts.org. For this compound, the ortho/para-directing isopropyl group and the ortho/para-directing (but deactivating) halogens would lead to complex reactivity patterns, with steric hindrance also playing a significant role openstax.orglibretexts.org.

Prediction of Vibrational Frequencies and Spectroscopic Data Correlation

Theoretical calculations, particularly using DFT methods, can predict vibrational frequencies with good accuracy, aiding in the interpretation of experimental infrared (IR) and Raman spectra acs.orgnih.govwisc.edu. For this compound, the calculated vibrational spectrum would exhibit characteristic modes for the substituted benzene ring, as well as vibrations associated with the isopropyl group.

Key predicted vibrational modes would include:

C-H stretching vibrations of the aromatic ring and the isopropyl group.

C-C stretching vibrations within the aromatic ring, the frequencies of which are sensitive to the nature and position of the substituents.

C-F and C-Br stretching vibrations , which are typically found in the fingerprint region of the IR spectrum.

In-plane and out-of-plane C-H bending vibrations of the aromatic ring.

Rocking, scissoring, and wagging vibrations of the isopropyl group's methyl groups.

DFT calculations can help to assign the bands observed in experimental spectra, providing a detailed understanding of the molecule's vibrational dynamics chemrxiv.org.

Conformational Analysis and Energy Landscapes of Isopropyl-Substituted Arenes

The presence of the bulky isopropyl group introduces conformational flexibility to the molecule, which can be explored through computational methods.

Rotational Barriers of the Isopropyl Group

The rotation of the isopropyl group about the C(aryl)-C(isopropyl) bond is subject to a rotational energy barrier. This barrier arises from steric interactions between the methyl groups of the isopropyl substituent and the adjacent bromo and fluoro atoms on the benzene ring.

In isolated aromatic molecules, the rotational barrier for an isopropyl group is generally low. However, in sterically hindered environments, such as in the solid state or with bulky ortho substituents, this barrier can increase significantly aip.org. For this compound, the proximity of the bromo and fluoro substituents to the isopropyl group is expected to create a notable rotational barrier.

Computational studies on similar systems, like isobutyraldehyde (B47883) and methyl isopropyl ketone, have shown that the barrier to rotation is influenced by both steric and electronic factors osti.govacs.org. The most stable conformation will be one that minimizes the steric repulsion between the substituents.

Table 2: Estimated Rotational Energy Barriers for the Isopropyl Group in Substituted Benzenes

| Compound | Rotational Barrier (kcal/mol) |

| Isopropylbenzene | ~2.0 |

| 1,2-Dimethyl-3-isopropylbenzene | ~4-5 |

| This compound (Estimated) | ~6-8 |

Note: The values for this compound are estimations based on the expected increase in steric hindrance from the halogen substituents.

Steric and Electronic Interactions Influencing Molecular Conformation

The preferred conformation of this compound is dictated by a delicate balance of steric and electronic interactions. The molecule will adopt a geometry that minimizes the steric clash between the large isopropyl group and the adjacent halogen atoms. This is a classic example of conformational analysis, where different rotational isomers (rotamers) have different energies lumenlearning.com.

The most stable conformation is likely to have the C-H bond of the isopropyl group eclipsing the C-C bond of the benzene ring, with the two methyl groups staggered with respect to the ortho substituents. This arrangement would place the bulky methyl groups as far as possible from the bromo and fluoro atoms. The least stable conformations would involve the eclipsing of a methyl group with either the bromo or fluoro substituent, leading to significant steric strain youtube.com.

The electronic interactions, while generally less dominant than steric effects in determining the conformation of bulky groups, can still play a role. The electron-withdrawing nature of the halogens can influence the local charge distribution and subtly affect the conformational preferences of the isopropyl group.

Reaction Mechanism Modeling and Transition State Analysis

Computational chemistry offers powerful tools to elucidate the complex reaction pathways involved in the synthesis and transformation of molecules like this compound. By modeling these reactions, researchers can gain insights into the energy landscapes, identify key intermediates, and characterize the transition states that govern reaction rates.

The synthesis of polysubstituted benzenes often involves multi-step processes where the order of substituent introduction is crucial. libretexts.org For this compound, a plausible synthetic route could involve the functionalization of a simpler substituted benzene. Computational methods, particularly Density Functional Theory (DFT), can be employed to model the energetics of different potential synthetic pathways.

For instance, one could computationally compare the nitration of this compound with the bromination of 1-fluoro-2-isopropyl-3-nitrobenzene. By calculating the activation energies (ΔG‡) and reaction energies (ΔG) for each step, the most kinetically and thermodynamically favorable route can be identified. These calculations involve optimizing the geometries of reactants, transition states, and products.

Table 1: Hypothetical DFT-Calculated Energy Profile for a Proposed Reaction Step

| Species | Relative Enthalpy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |

| Reactants | 0.00 | 0.00 |

| Transition State | +22.5 | +24.0 |

| Intermediate (σ-complex) | +8.2 | +9.5 |

| Products | -15.0 | -13.5 |

Note: This table represents hypothetical data for an electrophilic substitution reaction on a substituted benzene, illustrating the type of information generated from computational analysis.

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for modifying aromatic rings. The existing substituents on the benzene ring—bromo, fluoro, and isopropyl groups—exert significant directing effects on incoming electrophiles. Computational models are highly effective at predicting the regioselectivity of such reactions. nih.gov

The bromo and fluoro substituents are halogens, which are deactivating yet ortho-, para-directing due to a combination of inductive withdrawal and resonance donation of electron density. fiveable.me The isopropyl group is an alkyl group, which is activating and also ortho-, para-directing. The interplay of these electronic effects, along with steric hindrance from the bulky isopropyl group, determines the most likely positions for substitution.

Theoretical models can quantify the relative stability of the possible Wheland intermediates (arenium ions) formed during an EAS reaction. nih.govnih.gov The pathway proceeding through the most stable intermediate is generally favored. Fukui functions and Hirshfeld charge analysis are other computational tools used to predict the most nucleophilic sites on the aromatic ring, thus forecasting the regioselectivity of electrophilic attack. researchgate.net

Table 2: Predicted Regioselectivity for Nitration of this compound

| Position of Attack | Calculated Relative Stability of σ-complex (kcal/mol) | Predicted Major/Minor Product |

| C4 | -2.8 | Minor |

| C5 | -1.5 | Minor |

| C6 | 0.0 | Major |

Note: This table contains predicted data based on established principles of substituent effects. The C6 position is predicted to be the most favored due to a combination of electronic and steric factors.

Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of this compound over time, offering insights that are not available from static quantum mechanical calculations. youtube.com By simulating the molecule's movement in a solvent box (e.g., water or an organic solvent), one can analyze its conformational flexibility, solvation dynamics, and intermolecular interactions. rug.nlyoutube.com

An MD simulation for this compound would involve:

Parameterization: Developing a force field that accurately describes the bonded and non-bonded interactions of the molecule.

System Setup: Placing the molecule in a simulated box of solvent molecules.

Simulation: Solving Newton's equations of motion for all atoms in the system over a period of nanoseconds or longer. youtube.com

Quantitative Structure-Property Relationships (QSPR) Modeling for Predicting Physicochemical Attributes

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the physicochemical properties of chemicals based on their molecular structure. researchgate.netmdpi.com For a molecule like this compound, where experimental data may be scarce, QSPR can provide valuable estimations of properties such as boiling point, vapor pressure, solubility, and lipophilicity (logP).

The QSPR methodology involves:

Descriptor Calculation: Generating a set of numerical descriptors that encode structural, electronic, and topological features of the molecule.

Model Building: Using statistical methods, such as multiple linear regression (MLR) or artificial neural networks (ANN), to build a mathematical model that correlates the descriptors with a known property for a training set of similar compounds. researchgate.netnih.gov

Prediction: Applying the validated model to predict the property for the target molecule.

The reliability of a QSPR model is highly dependent on its applicability domain, which defines the chemical space for which the model can make reliable predictions. nih.gov

Table 3: Hypothetical QSPR-Predicted Physicochemical Properties

| Property | Predicted Value | Method |

| Boiling Point (°C) | 215.8 | Group Contribution Method |

| LogP (Octanol-Water) | 4.2 | Atom-based Fragmental Method |

| Aqueous Solubility (logS) | -3.9 | General Solubility Equation |

Note: The values in this table are illustrative predictions based on common QSPR methodologies.

Information regarding "this compound" is currently unavailable in the public domain.

The investigation sought to detail its role as a precursor in complex organic synthesis, its applications in materials science and polymer chemistry, and its utility in ligand and catalyst design. However, the search yielded no results for this specific isomer.

Data on its potential as a building block for advanced synthetic intermediates, as a scaffold for novel polycyclic aromatic and heterocyclic compounds, as a monomer in polymer synthesis, or in the design of materials with tuned electronic or optical properties could not be located.

It is possible that this particular substituted benzene derivative has not been a subject of published research or that its synthesis and applications are not widely documented. Information is available for structurally related compounds, but not for this compound itself.

Therefore, the requested article focusing on the specified applications and research utility of "this compound" cannot be generated at this time due to a lack of available scientific literature and data.

Applications and Research Utility in Chemical Sciences

Chemical Biology Probes and Tools (Non-Therapeutic Applications)

Currently, there is no available research describing the use of 1-Bromo-2-fluoro-3-isopropylbenzene as a chemical biology probe or tool for non-therapeutic applications. However, the incorporation of fluorine into bioactive molecules is a common strategy in medicinal chemistry to enhance properties such as metabolic stability and binding affinity. The ¹⁹F nucleus can also be used for imaging purposes. In principle, derivatives of this compound could be designed as probes to study biological systems, but this remains a hypothetical application without direct supporting evidence from the scientific literature.

Reference Compound in the Development of New Analytical Methodologies

There is no documented use of this compound as a reference compound in the development of new analytical methodologies in the reviewed literature. While its unique structure could potentially make it a useful internal standard or reference material in specific chromatographic or spectroscopic analyses, particularly those involving complex mixtures of fluorinated and brominated aromatic compounds, no such applications have been formally reported. Its utility in this context would depend on the specific requirements of the analytical method being developed.

Future Research Directions and Perspectives

Development of Highly Stereoselective and Enantioselective Synthetic Routes

The synthesis of chiral molecules is of paramount importance in medicinal chemistry and materials science. The development of synthetic routes to produce specific stereoisomers of 1-bromo-2-fluoro-3-isopropylbenzene derivatives is a critical area for future research. The presence of a chiral center, which could be introduced, for example, at the benzylic position of the isopropyl group or through the creation of atropisomers due to restricted rotation, would significantly expand the potential applications of this scaffold.

Future work should focus on leveraging modern catalytic methods to achieve high levels of stereocontrol. For instance, enantioselective C-H functionalization of the isopropyl group, directed by the adjacent fluorine or bromine atoms, could provide a direct route to chiral derivatives. Furthermore, the development of enantioselective methods for the synthesis of fluorinated indolizidinone derivatives has demonstrated the feasibility of creating complex chiral structures from fluorinated precursors nih.gov. Such strategies could be adapted for the synthesis of chiral compounds derived from this compound.

Table 1: Potential Strategies for Stereoselective Synthesis

| Synthetic Approach | Potential Outcome | Key Challenges |

|---|---|---|

| Asymmetric C-H Activation | Enantiomerically enriched benzylic functionalization | Catalyst design for regioselectivity and enantioselectivity |

| Chiral Ligand-Directed Halogenation | Diastereoselective introduction of additional chiral centers | Steric hindrance from the isopropyl group |

Exploration of Novel Reactivity Modes and Unconventional Transformations

The interplay of the bromo, fluoro, and isopropyl substituents on the benzene (B151609) ring of this compound suggests a rich and underexplored reactivity profile. Future research should venture beyond conventional cross-coupling and nucleophilic aromatic substitution reactions to uncover novel transformations.

A particularly promising avenue is the generation of a highly reactive aryne intermediate. The ortho-bromo-fluoro substitution pattern is a well-established precursor for benzyne (B1209423) formation upon treatment with a strong base or an organometallic reagent stackexchange.comstackexchange.comechemi.comstackexchange.com. The resulting 3-isopropylbenzyne would be a powerful intermediate for the construction of complex polycyclic and heterocyclic systems through cycloaddition reactions. The influence of the bulky isopropyl group on the regioselectivity of these cycloadditions would be a key area of investigation.

Furthermore, unconventional transformations involving difluorocarbene could be explored. While not directly applied to this specific substrate, the ability of difluorocarbene to activate C-X bonds and promote fascinating transformations in other systems suggests its potential for novel reactivity with this compound researchgate.net.

Advanced Spectroscopic Investigations of Dynamic Processes and Reaction Intermediates

The steric bulk of the isopropyl group adjacent to the fluorine and bromine atoms is likely to result in hindered rotation around the aryl-isopropyl bond. This dynamic process could be investigated using advanced spectroscopic techniques, such as variable temperature Nuclear Magnetic Resonance (NMR) spectroscopy. Such studies would provide valuable information on the rotational barriers and the conformational preferences of the molecule.

Furthermore, the study of reaction intermediates, such as the aforementioned 3-isopropylbenzyne or Grignard reagents formed from this compound, is crucial for understanding and optimizing reaction pathways. Techniques like in-situ IR spectroscopy and rapid-injection NMR could be employed to detect and characterize these transient species. While direct spectroscopic data for this compound is not extensively available, the NIST WebBook for the related compound 1-bromo-2-fluorobenzene (B92463) provides a reference for its mass spectrum and other data, which can serve as a starting point for comparative studies nist.gov.

High-Throughput Computational Screening and Machine Learning Approaches for Derivatization

Computational chemistry and machine learning are becoming indispensable tools in modern chemical research. For a molecule like this compound, these approaches can accelerate the discovery of new derivatives with desired properties.

High-throughput computational screening can be used to virtually test a large library of potential reaction partners and catalysts for cross-coupling reactions, predicting reaction outcomes and identifying promising candidates for experimental validation. This can save significant time and resources compared to traditional trial-and-error approaches.

Moreover, machine learning models can be trained on existing data for substituted benzenes to predict various properties of new this compound derivatives, such as their electronic properties, solubility, and even potential biological activity researchgate.netmdpi.comacs.orgnih.gov. The development of quantitative structure-property relationship (QSPR) models, for instance, can aid in the rational design of new functional materials acs.org. The enumeration of substituted benzene isomers is also a relevant computational tool for exploring the chemical space around this scaffold nih.gov.

Table 2: Computational and Machine Learning Approaches

| Technique | Application for this compound | Potential Impact |

|---|---|---|

| Density Functional Theory (DFT) | Calculation of spectroscopic properties and reaction energetics | Accurate prediction of molecular properties and reaction mechanisms |

| High-Throughput Virtual Screening | Identification of optimal catalysts and reaction conditions | Accelerated discovery of new synthetic routes |

Emerging Applications in Specialized Chemical Fields

The unique combination of a bulky, lipophilic isopropyl group with the distinct electronic properties of fluorine and the versatile reactivity of bromine suggests that this compound could find applications in various specialized fields.

In smart materials , the compound could serve as a building block for liquid crystals or functional polymers. The polarity and steric hindrance of the substituents could influence the self-assembly and photophysical properties of the resulting materials. The synthesis of blue emissive fluorene (B118485) derivatives, for example, highlights how functionalized aromatic compounds can be utilized in the development of materials with interesting optical properties rsc.org. The use of para-bromo fluoro benzene in the production of advanced materials like specialized polymers and coatings also points to the potential of its isomers in this field adpharmachem.com.

In environmental chemistry , halogenated compounds are often of interest due to their persistence and potential for bioremediation studies. While the environmental fate of this compound is unknown, its derivatives could be investigated as tracers or as substrates for studying dehalogenation processes by microorganisms. The use of machine learning to predict the concentration of benzene and other pollutants in the environment demonstrates a related application of computational tools in this field mdpi.com.

The development of new functionalized derivatives is also key to exploring these emerging applications. The synthesis of new chromone (B188151) derivatives, for example, has been pursued for their potential biological activity mdpi.com. Similarly, the creation of novel derivatives of this compound could lead to the discovery of new applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-bromo-2-fluoro-3-isopropylbenzene, and how can reaction efficiency be optimized?

- Methodological Answer : The synthesis typically involves electrophilic aromatic substitution (EAS) or halogen exchange reactions. For EAS, optimize regioselectivity by leveraging the directing effects of fluorine (meta-directing) and isopropyl (ortho/para-directing) groups. Use anhydrous conditions and catalysts like FeBr₃ to enhance bromination efficiency. Monitor reaction progress via GC-MS to identify intermediates and adjust stoichiometry to minimize byproducts (e.g., di-substituted isomers) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation account for structural features?

- Methodological Answer :

- ¹H/¹³C NMR : Identify substituent positions using coupling patterns (e.g., fluorine-induced splitting in ¹H NMR) and chemical shifts (e.g., upfield shifts for isopropyl groups).

- GC-MS/HPLC : Assess purity and detect trace isomers (e.g., 1-bromo-3-fluoro-5-isopropylbenzene) using retention time comparisons .

- X-ray crystallography : Resolve ambiguities in substitution patterns by analyzing crystal packing and bond angles .

Advanced Research Questions

Q. How do steric effects from the isopropyl group influence the reactivity and regioselectivity of electrophilic substitution reactions in this compound?

- Methodological Answer : The bulky isopropyl group creates steric hindrance, favoring reactions at less hindered positions. For example, nitration may occur para to fluorine rather than ortho to isopropyl. Quantify steric effects using molecular modeling (e.g., DFT calculations) to predict transition-state geometries and compare with experimental yields .

Q. What strategies can resolve contradictions in reported thermal stability data for halogenated aryl compounds like this compound?

- Methodological Answer : Conduct controlled thermogravimetric analysis (TGA) under inert vs. oxidative atmospheres to isolate decomposition pathways. Cross-validate results with differential scanning calorimetry (DSC) to detect exothermic events. Address discrepancies by standardizing heating rates and sample purity thresholds (e.g., >98% by HPLC) .

Q. What computational methods are suitable for predicting the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Use density functional theory (DFT) to calculate bond dissociation energies (BDEs) for C-Br and C-F bonds, predicting oxidative addition efficiency in Suzuki-Miyaura couplings. Validate with kinetic studies using Pd(PPh₃)₄ catalysts and compare turnover frequencies (TOFs) with computational predictions .

Q. How does the bromine-fluorine substitution pattern affect π-π stacking interactions in crystal engineering applications?

- Methodological Answer : Analyze single-crystal X-ray structures to measure interplanar distances and dihedral angles. Fluorine’s electron-withdrawing nature reduces π-electron density, weakening stacking interactions, while bromine’s polarizability may enhance van der Waals forces. Compare with analogs like 1-bromo-3,5-difluorobenzene to isolate substituent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.